3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride
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Description
3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride, also known as FTBA, is a novel fluorinated amine that has been gaining attention in the scientific research community due to its wide range of applications. FTBA is a compound that has been used in a variety of fields, including pharmaceuticals, biochemistry, and organic chemistry. This versatile compound has been studied for its ability to act as a catalyst in organic synthesis, a reagent in the synthesis of organic compounds, and a fluorescent dye in biological assays. Furthermore, FTBA has been found to possess a range of biochemical and physiological effects that make it a valuable tool for biomedical research.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research shows 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride (3F4T) as a high-affinity neurokinin-1 receptor antagonist. It has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Synthetic Procedures and Heterocyclic Ring Closure Reactions
3F4T is involved in novel synthetic procedures, including the preparation of β-trichloro- and β-trifluoroacetyl derivatives of enol ethers. These derivatives have been successfully synthesized in high yield, leading to the formation of hydroxylamine hydrochloride cyclocondensation products (Colla et al., 1991).
Synthesis of Novel 4-Fluoro-2H-pyrazol-3-ylamines
3F4T is used in the synthesis of novel 4-fluoro-2H-pyrazol-3-ylamines, involving a reaction with fluoroacetonitrile and sequential ring closure, producing a variety of derivatives with different steric and electronic demands (Cocconcelli et al., 2010).
Reactions with Tris(trifluoromethyl) Compounds
3F4T is part of novel reactions involving o-nitrosobis(trifluoromethyl)hydroxylamine and tris(trifluoromethyl) compounds, leading to various derivatives. These reactions show unique stoichiometry and suggest new pathways in chemical synthesis (Ang & So, 1982).
Recognition of Hydrophilic Amino and N,N-Dimethylamino Compounds
3F4T is recognized by self-assembled aggregates of fluoroalkylated end-capped oligomers. These aggregates can selectively transfer certain compounds from aqueous solutions to organic media, demonstrating potential in the separation and purification processes (Sawada et al., 2000).
Practical Synthesis Applications
3F4T has been synthesized for practical applications, such as in the development of specific imidazol-1-yl compounds. This synthesis involves a series of chemical reactions including N-alkylation and treatment with ammonium acetate in acetic acid (Vaid et al., 2012).
properties
IUPAC Name |
2-fluoro-4-[4-(trifluoromethyl)phenyl]aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N.ClH/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17;/h1-7H,18H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRIOMFJCDHCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride |
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